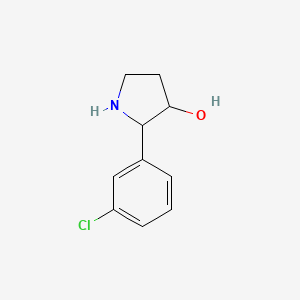
2-(3-Chlorophenyl)pyrrolidin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)pyrrolidin-3-OL is a chemical compound that features a pyrrolidine ring substituted with a 3-chlorophenyl group and a hydroxyl group at the third position. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chlorophenyl)pyrrolidin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(3-Chlorophenyl)pyrrolidin-3-one.
Reduction: Formation of 2-(3-Chlorophenyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)pyrrolidin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenyl)pyrrolidin-3-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Chlorophenyl)pyrrolidine: Lacks the hydroxyl group, leading to different chemical properties.
3-(3-Chlorophenyl)pyrrolidine-2-one: Contains a ketone group instead of a hydroxyl group.
2-(4-Chlorophenyl)pyrrolidin-3-OL: Substitution at the 4-position of the phenyl ring instead of the 3-position.
Uniqueness
2-(3-Chlorophenyl)pyrrolidin-3-OL is unique due to the presence of both the 3-chlorophenyl group and the hydroxyl group on the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C10H12ClNO |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12ClNO/c11-8-3-1-2-7(6-8)10-9(13)4-5-12-10/h1-3,6,9-10,12-13H,4-5H2 |
Clave InChI |
AKDZSENKSPXBMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C1O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


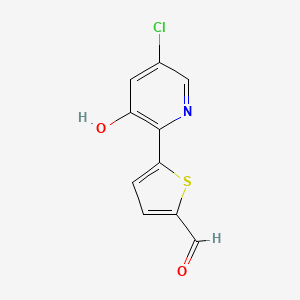

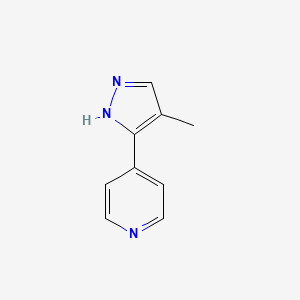
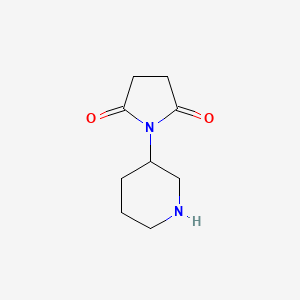
![(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol](/img/structure/B13220575.png)
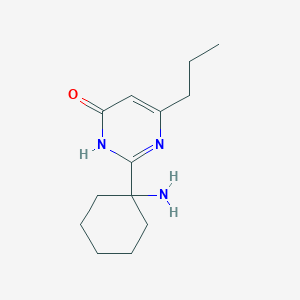
![Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13220592.png)
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid](/img/structure/B13220595.png)
![3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one](/img/structure/B13220603.png)



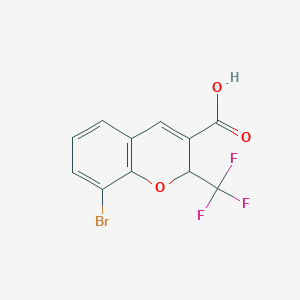
![2-[2-(Pyridin-4-yl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13220638.png)
